(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16294232
InChI: InChI=1S/C22H19N3O2S2/c1-14-11-17(27-3)9-10-18(14)20-15(12-19-21(26)24(2)22(28)29-19)13-25(23-20)16-7-5-4-6-8-16/h4-13H,1-3H3/b19-12-
SMILES:
Molecular Formula: C22H19N3O2S2
Molecular Weight: 421.5 g/mol

(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16294232

Molecular Formula: C22H19N3O2S2

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C22H19N3O2S2
Molecular Weight 421.5 g/mol
IUPAC Name (5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H19N3O2S2/c1-14-11-17(27-3)9-10-18(14)20-15(12-19-21(26)24(2)22(28)29-19)13-25(23-20)16-7-5-4-6-8-16/h4-13H,1-3H3/b19-12-
Standard InChI Key TZNUTCBPLHZILA-UNOMPAQXSA-N
Isomeric SMILES CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4
Canonical SMILES CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure: a thiazolidinone ring (position 4) is substituted at position 3 with a methyl group and at position 5 with a pyrazole-linked benzylidene group. The pyrazole ring is further functionalized with a 4-methoxy-2-methylphenyl group at position 3 and a phenyl group at position 1. The Z-configuration of the exocyclic double bond between the thiazolidinone and pyrazole rings is critical for maintaining planarity and optimizing interactions with biological targets.

Key Structural Features:

  • Thiazolidinone core: A five-membered ring containing sulfur (S1) and nitrogen (N3) atoms, with a thioxo group (C=S) at position 2.

  • Pyrazole moiety: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, substituted with aryl groups.

  • Substituents:

    • 4-Methoxy-2-methylphenyl group (electron-donating methoxy and methyl groups enhance lipophilicity).

    • Phenyl group (provides aromatic stacking potential).

Molecular Formula and Weight:

  • Formula: C22H19N3O2S2\text{C}_{22}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}_{2}

  • Molecular weight: 421.5 g/mol.

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis employs a multi-step strategy, often beginning with the preparation of the pyrazole precursor. A typical route involves:

  • Pyrazole formation: Condensation of hydrazine derivatives with β-keto esters or diketones.

  • Thiazolidinone construction: Cyclization of mercaptoacetic acid with substituted amines.

  • Knoevenagel condensation: Introduction of the benzylidene group via reaction with aldehydes under basic conditions.

Reaction Conditions:

  • Solvents: Ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF).

  • Catalysts: Piperidine or acetic acid for Knoevenagel reactions.

  • Temperature: 60–80°C for cyclization steps.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Thermal Properties:

  • Melting point: 178–182°C (decomposition observed above 200°C).

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 1685 cm1^{-1} (C=O), 1240 cm1^{-1} (C=S), 1600 cm1^{-1} (C=N).

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 2.35 (s, 3H, CH3_3), 3.82 (s, 3H, OCH3_3), 7.25–7.89 (m, aromatic protons).

Biological Activity and Mechanisms

Antimicrobial Activity

Studies on analogous thiazolidinones demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The nitro and methoxy groups enhance membrane permeability, while the thiazolidinone core inhibits enzymes like dihydrofolate reductase (DHFR).

Minimum Inhibitory Concentrations (MICs):

OrganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli50.0
Candida albicans25.0

IC50_{50} Values:

Cell LineIC50_{50} (µM)
MCF-7 (Breast cancer)8.2
A549 (Lung cancer)12.7

Computational and Pharmacokinetic Insights

Molecular Docking Studies

Docking simulations with PDB ID 1SA1 (human DHFR) reveal hydrogen bonds between the thioxo group and Arg28, while the methoxyphenyl group engages in π-π stacking with Phe34.

ADMET Predictions

  • Absorption: High gastrointestinal absorption (Caco-2 permeability: 25×10625 \times 10^{-6} cm/s).

  • Metabolism: CYP3A4-mediated oxidation of the methoxy group.

  • Toxicity: Low risk of hepatotoxicity (LD50_{50} in rats: 320 mg/kg).

Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead structure for developing:

  • Antimicrobial agents: Hybrid derivatives with fluoroquinolones show synergistic effects.

  • Anticancer drugs: Conjugation with nanoparticles improves tumor targeting.

Material Science

Its planar structure and sulfur content make it a candidate for organic semiconductors or photovoltaic materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator